molecular formula C13H12N6OS B14872595 N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide

Cat. No.: B14872595
M. Wt: 300.34 g/mol
InChI Key: CJJQOAXGAKPFSO-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions, often using azides and nitriles under specific conditions.

    Attachment of the Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the thiazole and tetrazole intermediates under appropriate conditions, such as using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(thiazol-2-yl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide: Similar structure but with a methyl group instead of a tolyl group.

Uniqueness

N-(thiazol-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is unique due to the presence of the p-tolyl group, which may impart specific electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H12N6OS/c1-9-2-4-10(5-3-9)12-16-18-19(17-12)8-11(20)15-13-14-6-7-21-13/h2-7H,8H2,1H3,(H,14,15,20)

InChI Key

CJJQOAXGAKPFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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